

BSA-Cy5.5: A Technical Guide to Structure and Bioconjugation Principles

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure of Bovine Serum Albumin (BSA) and the near-infrared fluorescent dye Cyanine5.5 (Cy5.5), along with the fundamental principles and detailed protocols for their bioconjugation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize, purify, and characterize BSA-Cy5.5 conjugates for a wide range of applications, including in vivo imaging and diagnostics.

Core Components: Structure and Properties

Bovine Serum Albumin (BSA)

Bovine Serum Albumin is a well-characterized protein derived from cows, extensively used in biomedical research due to its stability, biocompatibility, and abundance of functional groups available for bioconjugation.^[1] It is a single polypeptide chain composed of 583 amino acid residues, with a molecular weight of approximately 66.5 kDa.^[1] The primary structure of BSA contains numerous lysine residues, each presenting a primary amine (-NH₂) group that serves as a primary target for conjugation with amine-reactive dyes.

Cyanine5.5 (Cy5.5)

Cyanine5.5 is a near-infrared (NIR) fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it an excellent choice for applications requiring sensitive detection.^{[2][3]} Its fluorescence emission in the NIR region (around 694 nm) is

particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence.[3] For bioconjugation, Cy5.5 is commonly functionalized with an N-hydroxysuccinimide (NHS) ester group. This reactive group readily forms a stable amide bond with primary amines on proteins under mild alkaline conditions.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for BSA, Cy5.5 NHS ester, and the resulting BSA-Cy5.5 conjugate.

Parameter	Value	Reference
Molecular Weight	~66,400 Da	[5]
Molar Extinction Coefficient (ϵ) at 280 nm	43,824 M ⁻¹ cm ⁻¹	[6][7]
Amino Acid Residues	583	[1]

Table 1: Properties of Bovine Serum Albumin (BSA)

Parameter	Value	Reference
Molecular Weight	~1000.09 g/mol	[4]
Excitation Maximum (λ_{max})	~675 nm	[3]
Emission Maximum (λ_{em})	~694 nm	[3]
Molar Extinction Coefficient (ϵ) at λ_{max}	~250,000 M ⁻¹ cm ⁻¹	[2]
Correction Factor (CF) at 280 nm	0.101	[2][8]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[4]
Reactivity	Primary amines	[4]

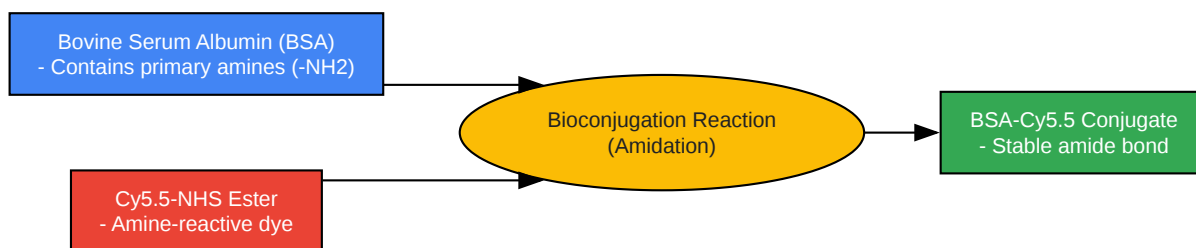
Table 2: Properties of Cy5.5 NHS Ester

Parameter	Typical Range/Value	Reference
Excitation/Emission Maxima	~675 nm / ~694 nm	[3]
Degree of Labeling (DOL)	2 - 7 moles of Cy5.5 per mole of BSA	[3]
Storage Conditions	4°C, protected from light	[3]

Table 3: Typical Properties of BSA-Cy5.5 Conjugate

Bioconjugation Principles and Workflow

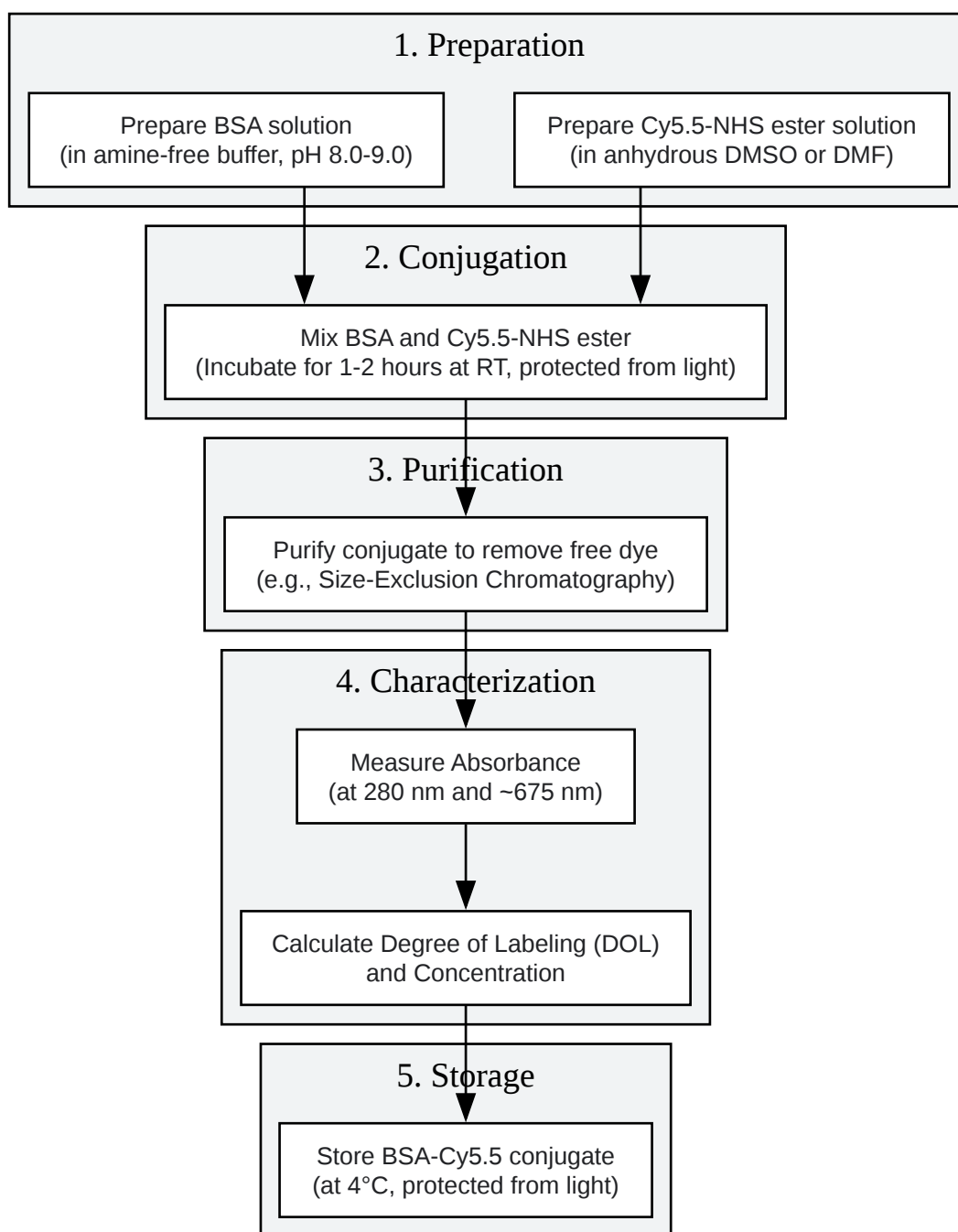
The covalent attachment of Cy5.5 to BSA is most commonly achieved through the reaction of a Cy5.5 N-hydroxysuccinimide (NHS) ester with the primary amine groups of lysine residues on the surface of the BSA molecule. This reaction, known as amidation, results in the formation of a stable amide bond.



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Caption: Principle of BSA-Cy5.5 Bioconjugation.

The overall workflow for producing and characterizing BSA-Cy5.5 involves several key stages: preparation of reactants, the conjugation reaction, purification of the conjugate, and finally, characterization to determine the degree of labeling and final concentration.



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Caption: BSA-Cy5.5 Synthesis and Characterization Workflow.

Experimental Protocols

Materials and Reagents

- Bovine Serum Albumin (BSA)
- Cy5.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting columns (7K MWCO).
- Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer (UV-Vis)

Protocol for BSA-Cy5.5 Conjugation

- Prepare BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[\[9\]](#)
- Prepare Cy5.5 NHS Ester Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[10\]](#)
- Determine Molar Ratio: Calculate the required volume of the Cy5.5 NHS ester solution to achieve a desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of Cy5.5 to BSA.[\[10\]](#)
- Conjugation Reaction: Slowly add the calculated volume of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[11\]](#)
- Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris or hydroxylamine. Incubate for an additional 15-30 minutes.[\[11\]](#)

Purification of BSA-Cy5.5 Conjugate

It is crucial to remove any unreacted Cy5.5 dye from the conjugate solution for accurate characterization and to prevent non-specific binding in downstream applications. Size-exclusion chromatography is a commonly used method for this purpose.

- **Column Equilibration:** Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.4).
- **Sample Loading:** Apply the reaction mixture to the top of the equilibrated column.
- **Elution:** Elute the conjugate with PBS buffer. The larger BSA-Cy5.5 conjugate will elute first, followed by the smaller, unconjugated Cy5.5 dye.
- **Fraction Collection:** Collect fractions and monitor the elution of the blue-colored conjugate.
- **Pooling:** Pool the fractions containing the purified BSA-Cy5.5 conjugate.

For smaller scale purifications, spin desalting columns (e.g., 7K MWCO) can be used following the manufacturer's instructions.

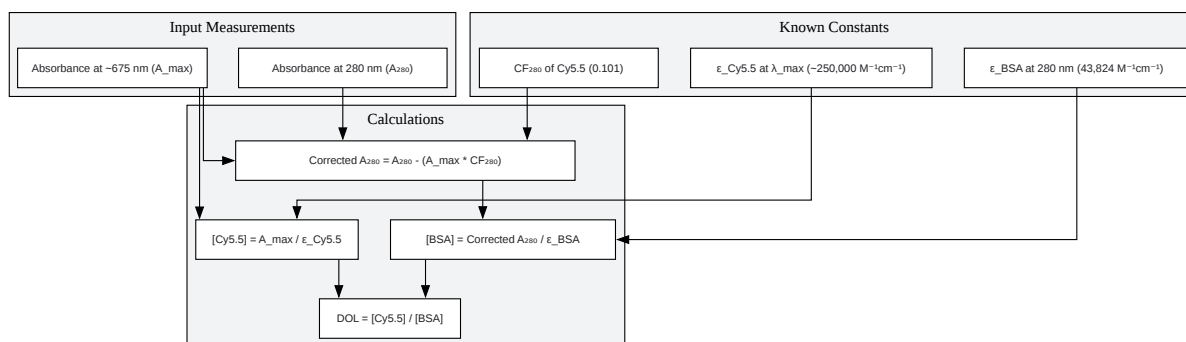
Characterization: Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each BSA molecule, can be determined spectrophotometrically.

- **Measure Absorbance:** Measure the absorbance of the purified BSA-Cy5.5 conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Cy5.5, approximately 675 nm (A_{max}). Dilute the sample if the absorbance readings are outside the linear range of the spectrophotometer.
- **Calculate Protein Concentration:**
 - Correct the absorbance at 280 nm for the contribution of the Cy5.5 dye: $A_{\text{prot}} = A_{280} - (A_{\text{max}} \times CF_{280})$ where CF_{280} is the correction factor for Cy5.5 at 280 nm (0.101).^{[2][8]}
 - Calculate the molar concentration of BSA: $[\text{BSA}] \text{ (M)} = A_{\text{prot}} / \epsilon_{\text{BSA}}$ where ϵ_{BSA} is the molar extinction coefficient of BSA at 280 nm ($43,824 \text{ M}^{-1}\text{cm}^{-1}$).^[6]

- Calculate Dye Concentration:
 - Calculate the molar concentration of Cy5.5: $[\text{Cy5.5}] \text{ (M)} = A_{\text{max}} / \epsilon_{\text{Cy5.5}}$ where $\epsilon_{\text{Cy5.5}}$ is the molar extinction coefficient of Cy5.5 at its λ_{max} ($\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).^[2]
- Calculate Degree of Labeling (DOL): $\text{DOL} = [\text{Cy5.5}] / [\text{BSA}]$

An optimal DOL for most applications is typically between 2 and 7.^[3]



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Caption: Logical Flow for DOL Calculation.

Storage and Stability

For optimal performance and longevity, BSA-Cy5.5 conjugates should be stored under appropriate conditions.

- Short-term Storage: Store the conjugate solution at 4°C for up to one month, protected from light.[3]
- Long-term Storage: For longer storage periods, it is recommended to store the conjugate at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, the solution can be aliquoted or stored in the presence of a cryoprotectant like 50% glycerol.[12] The conjugate should always be protected from light to prevent photobleaching of the Cy5.5 dye. [12] Lyophilized BSA-Cy5.5 is stable at room temperature for short periods but should be stored desiccated at -20°C for long-term stability.[1]

By following the principles and protocols outlined in this guide, researchers can confidently produce and characterize high-quality BSA-Cy5.5 conjugates for their specific research and development needs.

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